molecular formula C14H12BrN3O3S B2542619 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 476308-60-8

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2542619
CAS No.: 476308-60-8
M. Wt: 382.23
InChI Key: JQIBFNZIJMFWDL-JQIJEIRASA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromo group, a methyl group, a thiazole ring, and a pyrrolidinone ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. It’s also important to consider factors such as yield, cost, and environmental impact when designing a synthetic route .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a type of heterocyclic aromatic ring containing nitrogen and sulfur) and a pyrrolidinone ring (a type of cyclic amide). These rings, along with the other functional groups present, would have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the bromo group could be involved in substitution reactions, while the amide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Glutamate Receptors and Neuroprotection

Compounds structurally related to the query, such as mGluR5 antagonists, have been explored for their neuroprotective properties, particularly in the context of neurodegeneration, addiction, anxiety, and pain management. The study on metabotropic glutamate receptor subtype 5 antagonists highlights the exploration of these compounds for potential physiological and pathophysiological functions in the central nervous system (CNS) (Lea & Faden, 2006).

Complex Chemistry and Biological Activity

The review on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes discusses the preparation, properties, and biological activities of such compounds. This suggests that research into compounds with similar structural features, including thiazole moieties, is of interest for developing novel materials with potential biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Environmental and Health Assessments

Another area of research involves the assessment of environmental and health impacts of related compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans. These studies emphasize the need to understand the biological effects and environmental fate of such compounds, which might share similarities with the target compound due to structural or functional groups (Mennear & Lee, 1994).

Optical Sensors and Biological Applications

The review on pyrimidine appended optical sensors from 2005 to 2020 touches upon the importance of compounds containing heteroatoms, like N-heterocycles (including thiazole and pyrimidine derivatives), for creating optical sensors and their wide range of biological and medicinal applications. This indicates the multifaceted applications of such compounds in both sensing and therapeutic contexts (Jindal & Kaur, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c1-17-9-3-2-8(15)6-10(9)22-14(17)16-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBFNZIJMFWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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